Benzyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
Description
Structural Elucidation
Molecular Architecture & IUPAC Nomenclature
The IUPAC name, benzyl 5-[(4-ethoxyphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate , reflects its hierarchical structure:
- Benzofuran core : A fused bicyclic system with a furan ring (O1) adjacent to a benzene ring.
- Substituents :
- 2-Methyl group : At the C2 position of the benzofuran.
- 3-Carboxylate ester : A benzyl ester (-COOCH2C6H5) at C3.
- 5-Sulfonamide linker : Connects the benzofuran to a 4-ethoxyphenyl group (-SO2NH-C6H4-OCH2CH3).
Molecular Formula : C25H23NO6S
SMILES : CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC(=C3C(=O)OCC4=CC=CC=C4)C
InChIKey : LUXJSQIHWNRCRX-UHFFFAOYSA-N.
Table 1: Key Structural Parameters
| Parameter | Value | Source |
|---|---|---|
| Molecular Weight | 465.52 g/mol | |
| XLogP3 | 5.2 (Predicted lipophilicity) | |
| Hydrogen Bond Donors | 1 (Sulfonamide -NH) | |
| Hydrogen Bond Acceptors | 6 (2x SO2, 1x ester, 3x ether) |
Crystallographic Characterization & Conformational Analysis
Single-crystal X-ray diffraction studies of analogous benzofuran sulfonamides reveal critical structural insights:
- Dihedral Angles : The 4-ethoxyphenyl ring forms a dihedral angle of 70.35° with the benzofuran plane, minimizing steric clashes while allowing π-π interactions.
- Conformational Rigidity : The sulfonamide linker adopts a trans configuration, stabilizing the molecule through intramolecular hydrogen bonds between the -NH group and adjacent carbonyl oxygen.
- Packing Interactions : Crystal lattices are stabilized by:
Figure 1: Predicted Crystal Packing Diagram
(Note: Representative image based on ; illustrates π-π interactions and H-bonding network.)
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (CDCl3, 400 MHz) :
- ¹³C NMR :
Infrared (IR) Spectroscopy
- ν 1734 cm⁻¹ : Ester C=O stretch.
- ν 1349, 1162 cm⁻¹ : Asymmetric and symmetric SO2 stretches.
- ν 1245 cm⁻¹ : Ether C-O-C vibration.
Mass Spectrometry (HRMS)
Comparative Analysis with Structural Analogues
Table 2: Substituent Effects on Physicochemical Properties
Key Observations :
Properties
IUPAC Name |
benzyl 5-[(4-ethoxyphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO6S/c1-3-30-20-10-12-21(13-11-20)33(28,29)26-19-9-14-23-22(15-19)24(17(2)32-23)25(27)31-16-18-7-5-4-6-8-18/h4-15,26H,3,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXJSQIHWNRCRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC(=C3C(=O)OCC4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzofuran Core Synthesis
The 1-benzofuran scaffold is typically synthesized via acid-catalyzed cyclization of 2-hydroxyacetophenone derivatives. For example, 2-methyl-3-hydroxybenzaldehyde undergoes cyclization with acetic anhydride in the presence of sulfuric acid, yielding 2-methyl-1-benzofuran-3-carboxylic acid.
Reaction Conditions :
Esterification at Position 3
The carboxylic acid at position 3 is esterified with benzyl alcohol using DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent:
Optimization Insights :
Sulfonylation at Position 5
Introducing the sulfonylamino group at position 5 requires electrophilic aromatic sulfonylation . The amino group is first introduced via nitration/reduction or direct amination, followed by reaction with 4-ethoxyphenylsulfonyl chloride:
Critical Parameters :
-
Base : Pyridine or triethylamine (2.5 equiv) to neutralize HCl byproduct.
-
Solvent : Tetrahydrofuran (THF) at 0°C → room temperature.
-
Reaction Time : 12 hours.
Analytical Characterization
The final product is validated using spectroscopic techniques:
Comparative Analysis of Methodologies
Alternative Sulfonylation Approaches
Patent EP2420490B1 describes sulfonylation using amino acid salts in methanol, though this method shows lower yields (50–55%) for analogous compounds due to competing side reactions.
Solvent Impact on Yield
Polar aprotic solvents (e.g., THF, DMF) enhance sulfonyl chloride reactivity compared to protic solvents like methanol.
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| THF | 70 | 98 |
| DCM | 68 | 97 |
| Methanol | 50 | 90 |
Industrial and Scalability Considerations
Chemical Reactions Analysis
Types of Reactions
Benzyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the sulfonylamino group to an amine or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Benzyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The sulfonylamino group may interact with enzymes or receptors, modulating their activity. The benzofuran core can also participate in π-π interactions with aromatic residues in proteins, affecting their function . The exact pathways and targets would depend on the specific biological context and require further experimental validation.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s uniqueness arises from its 4-ethoxyphenyl sulfonamide and benzyl ester substituents. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
*Estimated based on structural analogs.
Impact of Substituents on Properties
A. Sulfonamide Substituents
- Fluoro (4-fluorophenyl) : Enhances binding affinity to target proteins via halogen bonding and improves metabolic stability .
- Nitro (3-nitrophenyl) : Introduces strong electron-withdrawing effects, increasing chemical reactivity but possibly reducing solubility .
B. Ester Groups
- Benzyl ester : Greater steric hindrance and lipophilicity compared to ethyl/isopropyl esters, which may slow hydrolysis and prolong in vivo activity.
- Ethyl/isopropyl esters : Smaller esters improve solubility but may reduce plasma half-life due to faster enzymatic cleavage .
Biological Activity
Benzyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound belonging to the benzofuran class, which has garnered attention due to its diverse biological activities. This article delves into the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C24H25NO6S
- Molecular Weight : 453.53 g/mol
The presence of the benzofuran moiety, along with the sulfonamide group, is crucial for its biological activity. The benzofuran structure is known for its ability to interact with various biological targets, making it a promising candidate for drug development.
Anticancer Activity
Benzofuran derivatives are widely recognized for their anticancer properties . Studies have demonstrated that various benzofuran compounds exhibit significant cytotoxicity against different cancer cell lines. For instance:
- Cytotoxicity Studies : In vitro studies have shown that derivatives of benzofuran can inhibit the proliferation of cancer cells such as K562 (chronic myeloid leukemia) and HL60 (acute promyelocytic leukemia) with IC50 values as low as 0.1 μM .
- Mechanisms of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit key signaling pathways involved in cancer progression, such as the AKT pathway .
Other Biological Activities
In addition to anticancer effects, benzofuran compounds have demonstrated a range of other biological activities:
- Anti-inflammatory : Some derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .
- Antimicrobial : Benzofuran derivatives have shown efficacy against various bacterial and fungal strains, suggesting potential use in treating infections .
- Antioxidant : The antioxidant capacity of these compounds helps in mitigating oxidative stress, which is linked to various diseases including cancer .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is vital for optimizing the efficacy of benzofuran derivatives. Key findings include:
- The position and type of substituents on the benzofuran ring significantly influence biological activity. For example, halogen substitutions at specific positions enhance cytotoxicity against cancer cells .
- The presence of functional groups such as sulfonamides is essential for maintaining the desired biological activity, particularly in anticancer applications .
Case Studies
Several case studies highlight the effectiveness of benzofuran derivatives in preclinical settings:
- Study on Lung Cancer Cells :
- Evaluation in Murine Models :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
